![molecular formula C29H30N4O5 B2364886 6,7-dimethoxy-3-(4-(4-(m-tolyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1242913-55-8](/img/structure/B2364886.png)
6,7-dimethoxy-3-(4-(4-(m-tolyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
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Description
6,7-dimethoxy-3-(4-(4-(m-tolyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-3-(4-(4-(m-tolyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-3-(4-(4-(m-tolyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones has demonstrated promising antibacterial and antifungal activities. This indicates the potential of quinazoline derivatives in contributing to the development of new antimicrobial agents, which could be significant in the fight against drug-resistant strains of bacteria and fungi (Ravi R. Vidule, 2011).
Catalytic Synthesis Applications
Research has shown that cesium carbonate can catalyze the efficient synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide. This method provides a green chemistry approach to synthesizing key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin, highlighting the role of quinazoline derivatives in pharmaceutical manufacturing (Y. Patil, P. Tambade, S. Jagtap, & B. Bhanage, 2008).
Antihyperlipidemic Activity
Novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones and 2,4-disubstituted-6,7-dimethoxy quinazoline derivatives have been synthesized and evaluated for antihyperlipidemic activity. This research contributes to the understanding of quinazoline derivatives' potential in managing cholesterol and triglyceride levels, offering new avenues for treating hyperlipidemia (M. K. Kathiravan, N. Vidyasagar, R. Khiste, Aparna Chote, & K. Jain, 2016).
Anticancer Research
Quinazoline derivatives have shown potent anticancer activities in various studies. Novel quinazolinone derivatives with substituted quinoxalindione were synthesized and evaluated for their cytotoxic activities against cancer cell lines, illustrating the potential of quinazoline derivatives in cancer therapy (Safoora Poorirani, Sedighe Sadeghian-Rizi, G. Khodarahmi, M. R. Khajouei, & F. Hassanzadeh, 2018).
properties
IUPAC Name |
6,7-dimethoxy-3-[[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-19-5-4-6-22(15-19)31-11-13-32(14-12-31)27(34)21-9-7-20(8-10-21)18-33-28(35)23-16-25(37-2)26(38-3)17-24(23)30-29(33)36/h4-10,15-17H,11-14,18H2,1-3H3,(H,30,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUOCGBLFLFRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC(=C(C=C5NC4=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-(4-(4-(m-tolyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione |
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